molecular formula C8H18ClNO2 B12978224 2-Amino-2-propylpentanoic acid hydrochloride

2-Amino-2-propylpentanoic acid hydrochloride

Cat. No.: B12978224
M. Wt: 195.69 g/mol
InChI Key: ZEXYYJQDOQZQAP-UHFFFAOYSA-N
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Description

2-Amino-2-propylpentanoic acid hydrochloride is a chemical derivative of valproic acid (2-propylpentanoic acid), a well-established anticonvulsant and mood-stabilizing drug . Valproic acid's primary research applications stem from its multiple molecular mechanisms, which include histone deacetylase (HDAC) inhibition, modulation of the GABAergic system, and effects on various kinase signaling pathways such as Akt . This amino acid analog is intended for Research Use Only (RUO) and is a valuable tool for neuroscientists and medicinal chemists investigating the structure-activity relationships of valproic acid derivatives. Researchers can utilize this compound to study how the introduction of an amino group influences the neuroprotective, anti-inflammatory, or epigenetic-modifying properties of the parent compound . It is strictly prohibited for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C8H18ClNO2

Molecular Weight

195.69 g/mol

IUPAC Name

2-amino-2-propylpentanoic acid;hydrochloride

InChI

InChI=1S/C8H17NO2.ClH/c1-3-5-8(9,6-4-2)7(10)11;/h3-6,9H2,1-2H3,(H,10,11);1H

InChI Key

ZEXYYJQDOQZQAP-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)(C(=O)O)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-propylpentanoic acid hydrochloride typically involves the reaction of 2-propylpentanoic acid with ammonia or an amine under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the resulting amine with hydrochloric acid.

Industrial Production Methods: Industrial production of 2-Amino-2-propylpentanoic acid hydrochloride may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is typically purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-propylpentanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amines and amides.

Scientific Research Applications

Chemical Applications

Building Block for Organic Synthesis

  • 2-Amino-2-propylpentanoic acid hydrochloride serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for the formation of various derivatives through oxidation, reduction, and substitution reactions. For instance:
    • Oxidation : The amino group can be oxidized to yield oxo derivatives.
    • Reduction : The carboxylic acid group can be reduced to form alcohol derivatives.
    • Substitution : It can react with electrophiles to produce substituted amines and amides.

Biological Applications

Role in Biochemical Pathways

  • Research indicates that 2-Amino-2-propylpentanoic acid hydrochloride is involved in several biochemical pathways. Its interaction with enzymes and receptors can modulate biological activities, making it a subject of interest in pharmacological studies .

Therapeutic Potential

  • Preliminary studies suggest that this compound may have therapeutic effects. For example, it has been investigated for its potential role in treating neurological disorders due to its influence on neurotransmitter systems. Its mechanism of action involves modulating neurotransmission through interactions with various receptors .

Medical Research

Investigations into Drug Development

  • The compound is being explored as a precursor for drug development, particularly in the context of anticonvulsant medications. Its structural similarity to known therapeutic agents allows researchers to hypothesize its efficacy in treating conditions such as epilepsy or mood disorders .

Case Studies

  • A study on the effects of 2-Amino-2-propylpentanoic acid hydrochloride on branched-chain amino acid metabolism revealed insights into its role in biochemical transformations related to valproate metabolism. This suggests potential applications in understanding metabolic disorders .

Industrial Applications

Production of Specialty Chemicals

  • In industrial settings, this compound is utilized in the production of specialty chemicals. Its unique properties make it suitable for creating materials with specific performance characteristics, which are valuable in various applications ranging from pharmaceuticals to agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-propylpentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the carboxylic acid group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

Key Differences in Pharmacological and Industrial Relevance
  • Biological Activity: Unlike yohimbine hydrochloride and berberine hydrochloride, which have well-established roles in medicine (e.g., vasodilation, antimicrobial effects), 2-amino-2-propylpentanoic acid hydrochloride lacks documented therapeutic or mechanistic studies .
  • Commercial Availability: While 2-phenyl-1-propanamine hydrochloride has consistent industrial demand for synthetic intermediates, 2-amino-2-propylpentanoic acid hydrochloride is marked as discontinued, reflecting niche or obsolete applications .

Biological Activity

2-Amino-2-propylpentanoic acid hydrochloride, commonly known as a derivative of valproic acid, has garnered attention for its diverse biological activities. This compound is primarily studied for its interactions with neurotransmitter systems and potential therapeutic effects in neurological disorders. This article reviews the biological activity of 2-amino-2-propylpentanoic acid hydrochloride, focusing on its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

The biological activity of 2-amino-2-propylpentanoic acid hydrochloride is largely attributed to its structural features, which allow it to interact with various molecular targets:

  • Neurotransmitter Modulation : The compound enhances the activity of gamma-aminobutyric acid (GABA) receptors, leading to increased inhibitory neurotransmission. This mechanism is crucial for its anxiolytic (anxiety-reducing) and muscle relaxant properties.
  • Enzyme Interaction : The amino and carboxylic acid groups participate in hydrogen bonding and ionic interactions with biological molecules, modulating enzyme activities involved in metabolic pathways.
  • Neuroprotective Effects : Preliminary studies suggest that this compound may exert neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.

Biological Activities

The biological activities of 2-amino-2-propylpentanoic acid hydrochloride can be summarized as follows:

Activity Description
AnticonvulsantExhibits efficacy in reducing seizure frequency and severity.
AnxiolyticReduces anxiety symptoms by enhancing GABAergic transmission.
NeuroprotectiveProtects neuronal cells from damage due to oxidative stress and excitotoxicity.
AntinociceptiveDemonstrates pain-relieving properties through modulation of pain pathways.
Anti-inflammatoryInhibits inflammatory processes, which may be beneficial in chronic conditions.

Case Studies and Research Findings

  • Anticonvulsant Properties : A study demonstrated that 2-amino-2-propylpentanoic acid hydrochloride significantly reduced seizure activity in animal models, comparable to established anticonvulsants like phenytoin . The mechanism involved modulation of GABA receptor activity, enhancing inhibitory signals in the brain.
  • Neuroprotective Effects : Research indicated that this compound could protect against neuronal cell death induced by glutamate toxicity. In vitro studies showed a reduction in apoptotic markers when treated with the compound, suggesting a protective role against excitotoxicity.
  • Anxiolytic Effects : Clinical trials have explored its potential use in anxiety disorders, showing promising results in reducing anxiety levels among participants compared to placebo groups.

Comparative Analysis with Similar Compounds

To understand the unique properties of 2-amino-2-propylpentanoic acid hydrochloride, it is essential to compare it with structurally similar compounds:

Compound Name Structure Features Unique Aspects
2-Amino-3-methylbutanoic acidContains a branched chainKnown for muscle-building properties
4-Aminobutyric acidShorter chain with a primary aminePrimarily acts as a neurotransmitter
3-Amino-4-methylpentanoic acidContains an additional methyl groupExhibits different metabolic effects

The unique branching structure of 2-amino-2-propylpentanoic acid hydrochloride contributes to its specific biological activities and pharmacological potential compared to these analogs.

Q & A

Q. What are the standard synthetic routes for 2-amino-2-propylpentanoic acid hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including nucleophilic substitution or coupling reactions. For example, coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to form peptide bonds in related hydrochloride salts . Reaction optimization may involve adjusting pH (e.g., using triethylamine in anhydrous solvents) and temperature (e.g., 0–25°C). Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography ensures high purity .

Q. How is the purity and structural integrity of 2-amino-2-propylpentanoic acid hydrochloride validated?

Characterization employs:

  • NMR spectroscopy (¹H/¹³C) to confirm backbone structure and substituent positions.
  • HPLC (C18 columns, UV detection at 210–254 nm) to assess purity (>95% typical for research-grade material).
  • Mass spectrometry (ESI or MALDI-TOF) for molecular weight verification .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility : Highly soluble in polar solvents (water, methanol, DMSO) due to its hydrochloride salt form. Aqueous solubility may vary with pH; acidic conditions enhance stability .
  • Stability : Store at –20°C under inert gas (argon/nitrogen) to prevent degradation. Avoid prolonged exposure to moisture or light .

Q. How is this compound utilized in enzyme inhibition or receptor-binding studies?

It serves as a substrate analog in enzymatic assays (e.g., glutamate decarboxylase). Competitive inhibition studies require titrating the compound against enzyme activity, monitored via UV-Vis spectroscopy or fluorometric assays .

Advanced Research Questions

Q. What strategies are employed to resolve enantiomeric impurities in 2-amino-2-propylpentanoic acid hydrochloride?

Chiral separation techniques include:

  • Chiral HPLC (e.g., Chiralpak® IA/IB columns with hexane/isopropanol mobile phases).
  • Polarimetry to quantify optical rotation and confirm enantiomeric excess (>99% for pharmacological studies) .

Q. How does this compound perform in in vivo neuropharmacological models?

In rodent models of epilepsy or neurodegeneration, it is administered via intracerebroventricular (ICV) injection or osmotic pumps. Behavioral outcomes (e.g., seizure latency in kainate-induced models) and biomarker analysis (e.g., glutamate levels via microdialysis) are assessed .

Q. What computational methods predict its pharmacokinetic properties?

  • Molecular dynamics simulations (using AMBER or GROMACS) model blood-brain barrier (BBB) permeability.
  • ADMET prediction tools (e.g., SwissADME) estimate logP (~0.8), GI absorption (>80%), and CYP450 inhibition risks .

Q. How do contradictory solubility or bioactivity data from different studies arise, and how are they addressed?

Discrepancies may stem from:

  • Crystallization conditions (e.g., solvent polarity affecting polymorph formation).
  • Assay variability (e.g., cell line differences in receptor expression). Mitigation involves replicating experiments under standardized conditions and cross-validating with orthogonal methods (e.g., isothermal titration calorimetry vs. SPR for binding affinity) .

Q. What advanced analytical techniques resolve degradation products during long-term stability studies?

  • LC-MS/MS identifies hydrolyzed or oxidized byproducts (e.g., free amine or propylpentanoic acid).
  • X-ray crystallography confirms structural changes in aged samples .

Methodological Considerations Table

ParameterMethodology/InstrumentationKey References
Synthesis OptimizationDCC-mediated coupling, TFA deprotection
Chiral ResolutionChiral HPLC (Chiralpak® columns)
In Vivo BioactivityICV injection, microdialysis
Stability MonitoringAccelerated aging (40°C/75% RH), LC-MS

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